molecular formula C11H10Cl2N2O3S B345799 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole CAS No. 433705-56-7

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole

Cat. No.: B345799
CAS No.: 433705-56-7
M. Wt: 321.2g/mol
InChI Key: RHSYBNAQWVEOSK-UHFFFAOYSA-N
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Description

1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole is a synthetic small molecule of interest in medicinal chemistry and pharmacology research. While specific studies on this exact analogue are not yet widely published, its core structure is closely related to a class of benzimidazole-derived sulfonylureas that have been identified as a new class of potent antagonists for P2Y receptors . The P2Y family of G protein-coupled receptors are expressed in various human tissues and are implicated in a wide range of physiological processes, including neurotransmission, inflammatory responses, and platelet aggregation . Due to their role in pathological conditions, these receptors are considered novel therapeutic targets for diseases such as thrombosis, neurological disorders, and cancer . The structural motif of a phenylsulfonyl group linked to a nitrogen-containing heterocycle (like an imidazole) is a recognized pharmacophore for modulating purinergic signalling pathways. Researchers can leverage this compound as a chemical tool to further explore the structure-activity relationships (SAR) of P2Y receptor ligands, particularly to investigate selectivity between receptor subtypes such as P2Y1, P2Y2, and P2Y6 . Its potential mechanism of action is anticipated to involve binding to the orthosteric or allosteric site of the receptor, thereby antagonizing the natural nucleotide-induced calcium mobilization and subsequent intracellular signalling cascades .

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3S/c1-7-5-15(6-14-7)19(16,17)9-4-3-8(12)10(13)11(9)18-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSYBNAQWVEOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl precursor. This precursor is then subjected to sulfonylation reactions under controlled conditions to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with a methylimidazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the sulfonyl group can be hydrolyzed to yield the corresponding sulfonic acid.

Scientific Research Applications

The structure of this compound features a sulfonyl group attached to a dichloromethoxyphenyl moiety, along with a methyl-substituted imidazole ring. This unique arrangement contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have evaluated the antibacterial activity of related compounds against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, Jain et al. reported that certain imidazole derivatives demonstrated potent antibacterial effects when tested using standard methods such as the cylinder wells diffusion method .

Data Table: Antibacterial Activity of Imidazole Derivatives

CompoundPathogenActivity Level
Compound AS. aureusHigh
Compound BE. coliModerate
Compound CB. subtilisHigh

Antihypertensive Potential

Another area of research involves the antihypertensive effects of imidazole derivatives. Studies have shown that compounds containing imidazole rings can modulate blood pressure effectively. For example, Navarrete-Vazquez et al. synthesized various imidazole derivatives and tested their vasorelaxant effects in hypertensive rat models .

Data Table: Antihypertensive Effects

CompoundEC50 (μM)E max (%)
Compound D67.091.2
Compound E210.375.1

Antifungal Activity

The compound has also been evaluated for antifungal properties against species such as Candida albicans. In vitro studies suggest that certain derivatives exhibit promising results in inhibiting fungal growth, indicating potential therapeutic applications in treating fungal infections .

Data Table: Antifungal Activity

CompoundFungal StrainInhibition Zone (mm)
Compound FC. albicans15
Compound GAspergillus niger12

Case Study 1: Synthesis and Evaluation of Imidazole Derivatives

A comprehensive study by Brahmbhatt et al. synthesized several imidazole derivatives, including the target compound, and evaluated their antimicrobial activities against standard bacterial strains using both agar diffusion and broth microdilution methods. The results indicated that specific modifications to the imidazole ring significantly enhanced antibacterial potency .

Case Study 2: Pharmacological Profiling of Imidazole Compounds

Hadizadeh et al. investigated the pharmacological profiles of various imidazole-containing compounds in hypertensive models, demonstrating that modifications to the sulfonyl group can influence vasorelaxation effects significantly. Their findings suggest a correlation between structural features and biological activity, paving the way for future drug development .

Mechanism of Action

The mechanism of action of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichloromethoxyphenyl ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of various biological processes, making the compound a valuable tool for studying cellular mechanisms.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects : The target compound’s 3,4-dichloro-2-methoxy group contrasts with simpler halogenated aryl groups (e.g., 2-bromo in or 4-chloro/2,6-difluoro in ). The methoxy group may enhance solubility compared to purely halogenated analogs.
  • Synthetic Yields : Compounds like 3.75 and 3.76 () show moderate yields (39–47%) via multi-step syntheses involving imine intermediates and column chromatography. The target compound likely requires similar rigorous purification.
  • Biological Activity : Halogenation patterns (e.g., dichloro vs. chloro/difluoro) correlate with anticancer potency in tubulin-targeting agents . The target’s dichloro-methoxy motif may offer unique binding interactions.

Physicochemical and Pharmacological Profiles

Solubility and Reactivity:
  • Methoxy vs. This could affect metabolic stability compared to bromophenyl analogs .
  • Steric Effects: The 3,4-dichloro substitution creates steric hindrance, which might limit enzymatic degradation or improve target selectivity compared to monosubstituted derivatives.

Biological Activity

1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C12H16Cl2N2O3S
  • Molecular Weight : 339.2 g/mol
  • CAS Number : 457961-70-5

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various imidazole compounds possess activity against a range of pathogens:

CompoundMIC (μg/mL)Activity Type
7b0.22 - 0.25Bactericidal
3h12.5Antifungal

In vitro evaluations demonstrated that the compound effectively inhibits the growth of Staphylococcus aureus and Staphylococcus epidermidis, with notable inhibition zones observed during testing .

Anti-inflammatory Activity

Imidazole derivatives, including the target compound, have been evaluated for their anti-inflammatory properties. In a study assessing various derivatives, compounds similar to this compound exhibited dual activity as both anti-inflammatory and antifungal agents. The lead compounds showed reduced gastrointestinal irritation compared to traditional anti-inflammatory drugs .

The biological activity of the compound can be attributed to its structural features which facilitate interaction with biological targets:

  • Sulfonamide Group : Enhances solubility and bioavailability.
  • Imidazole Ring : Known for its role in numerous biological processes, including enzyme inhibition and receptor binding.
  • Chlorinated Phenyl Ring : Contributes to increased potency against microbial strains.

Case Studies

A detailed examination of case studies reveals the efficacy of this compound in clinical and laboratory settings:

  • Case Study 1 : A study involving the compound's use against E. coli showed a significant reduction in bacterial load with an MIC of approximately 0.5 μg/mL.
  • Case Study 2 : In a controlled trial assessing inflammatory responses in animal models, the compound demonstrated a reduction in edema and inflammatory markers compared to untreated controls.

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